Methyl 3-Bromo-4,5-dichlorobenzoate Methyl 3-Bromo-4,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 1160574-77-5
VCID: VC2993571
InChI: InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl
Molecular Formula: C8H5BrCl2O2
Molecular Weight: 283.93 g/mol

Methyl 3-Bromo-4,5-dichlorobenzoate

CAS No.: 1160574-77-5

Cat. No.: VC2993571

Molecular Formula: C8H5BrCl2O2

Molecular Weight: 283.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Bromo-4,5-dichlorobenzoate - 1160574-77-5

Specification

CAS No. 1160574-77-5
Molecular Formula C8H5BrCl2O2
Molecular Weight 283.93 g/mol
IUPAC Name methyl 3-bromo-4,5-dichlorobenzoate
Standard InChI InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Standard InChI Key ANUDICAWMRTDOZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl

Introduction

Physical and Chemical Properties

Methyl 3-Bromo-4,5-dichlorobenzoate is characterized by specific physical and chemical properties that define its behavior in synthetic applications. These properties are crucial for determining its suitability for various chemical reactions and industrial processes.

Basic Physical Properties

The compound exists as a solid at room temperature and possesses specific physical characteristics that facilitate its handling and processing in laboratory and industrial settings. The basic physical properties are summarized in Table 1.

Table 1: Physical Properties of Methyl 3-Bromo-4,5-dichlorobenzoate

PropertyValue
Molecular Weight283.93 g/mol
Physical StateSolid
Storage ConditionsSealed refrigeration
Purity (Commercial)95-99%

The compound's relatively high molecular weight and solid state contribute to its stability under standard laboratory conditions, though proper storage in sealed, refrigerated containers is recommended to maintain its integrity and prevent degradation .

Chemical Structure and Formula

Methyl 3-Bromo-4,5-dichlorobenzoate features a benzoic acid methyl ester core with three halogen substituents. The bromine atom is situated at position 3, while chlorine atoms occupy positions 4 and 5 of the aromatic ring. This particular arrangement of halogens confers specific reactivity patterns that are valuable in chemical synthesis applications.

Table 2: Chemical Identity Information

ParameterDescription
Molecular FormulaC8H5BrCl2O2
CAS Number1160574-77-5
IUPAC Namemethyl 3-bromo-4,5-dichlorobenzoate
Standard InChIInChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Standard InChIKeyANUDICAWMRTDOZ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl

The chemical structure is characterized by the presence of an ester group (methyl carboxylate) that provides functionality for further transformations, while the halogen substituents offer sites for various coupling reactions and functional group interconversions.

Identification and Structural Characterization

The accurate identification and characterization of Methyl 3-Bromo-4,5-dichlorobenzoate are essential for ensuring the purity and identity of the compound in research and industrial applications.

Spectroscopic Identification

The compound can be identified and characterized using various spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical methods provide detailed structural information and confirmation of the compound's identity.

The structural representation codes such as InChI and SMILES provide standardized descriptions of the molecular structure that can be used in chemical databases and computational chemistry applications.

Chemical Identifiers

Methyl 3-Bromo-4,5-dichlorobenzoate is uniquely identified through various chemical registry systems and nomenclature conventions. The most authoritative identifier is its CAS Registry Number (1160574-77-5), which serves as a unique numeric identifier assigned by the Chemical Abstracts Service .

The combination of these identifiers enables unambiguous identification of the compound across different chemical databases and literature sources, facilitating accurate information retrieval and exchange in scientific communications.

Applications and Uses

Methyl 3-Bromo-4,5-dichlorobenzoate serves diverse functions in chemical synthesis and pharmaceutical development, making it a valuable building block in multiple industries.

Pharmaceutical Intermediates

The compound functions primarily as a key intermediate in pharmaceutical synthesis pathways. Its halogenated structure provides strategic points for chemical modifications through various reactions including:

  • Cross-coupling reactions (Suzuki, Negishi, Stille)

  • Nucleophilic aromatic substitution

  • Functional group interconversions

  • Halogen-metal exchange reactions

These transformations enable the construction of more complex molecular architectures required in active pharmaceutical ingredients (APIs) and drug candidates.

Fine Chemical Synthesis

Beyond pharmaceutical applications, Methyl 3-Bromo-4,5-dichlorobenzoate serves as a precursor in the synthesis of specialty chemicals and advanced materials. The presence of multiple halogens on the aromatic ring allows for selective functionalization, enabling the creation of custom-designed molecules with specific properties for research and industrial applications .

The compound's versatility as a chemical building block stems from the differential reactivity of bromine versus chlorine substituents, allowing for selective transformations at specific positions of the aromatic ring.

Synthesis and Production

The production of Methyl 3-Bromo-4,5-dichlorobenzoate involves specific synthetic routes that ensure high purity and consistent quality of the final product.

Synthetic Pathways

The primary method for synthesizing Methyl 3-Bromo-4,5-dichlorobenzoate involves esterification reactions of the corresponding halogenated benzoic acids. This typically proceeds through the following general steps:

  • Preparation of 3-bromo-4,5-dichlorobenzoic acid through selective halogenation reactions

  • Esterification of the carboxylic acid group with methanol under acidic conditions or using coupling reagents

  • Purification through recrystallization or column chromatography to achieve the desired purity

Alternative routes may involve direct halogenation of methyl 3-chlorobenzoate or methyl 3,5-dichlorobenzoate, followed by selective functionalization to introduce the remaining halogen atoms in the desired positions.

ParameterTypical Value
Purity95-99%
Packaging1g to 25kg
Intended UseFor research use only, not for human or veterinary use
Storage RequirementsSealed refrigeration

These specifications ensure that the compound meets the quality requirements for its intended applications in research and chemical synthesis .

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